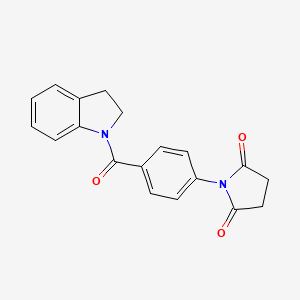

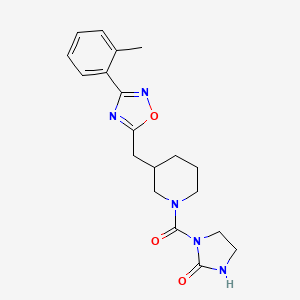

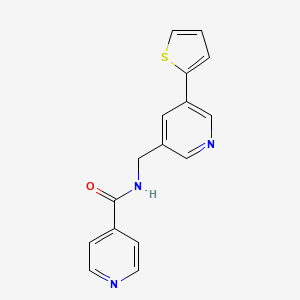

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. BIX-01294 has been shown to selectively inhibit the activity of histone lysine methyltransferase G9a, which plays a critical role in regulating gene expression and chromatin structure.

Scientific Research Applications

1. Metabolic Study of Thiazoles

Thiazoles, including compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide, have been studied for their metabolic properties. A study explored the metabolism of nephro- or hepatotoxic thiazoles in mice, focusing on the formation of ring cleavage products. This research provides insight into the biotransformation and potential toxicological implications of thiazoles in biological systems (Mizutani, Yoshida, & Kawazoe, 1994).

2. Anticancer Potential

Compounds with a structure similar to N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide have been investigated for their potential as anticancer agents. A study synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups and evaluated their in vitro anticancer activity against human cancer cell lines. The results indicated promising anticancer properties, highlighting the therapeutic potential of such compounds (Tiwari et al., 2017).

3. Chemical Synthesis and Applications

The chemical synthesis of related thiazole compounds has been extensively studied. For instance, a method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite was developed. This represents an efficient approach for synthesizing thiazole derivatives, which are important in various chemical applications (Chauhan et al., 2018).

4. Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been synthesized and investigated for their gelation behavior. The study aimed to elucidate the role of methyl functionality and non-covalent interactions in gelation. Some of these compounds displayed promising gelation behavior towards certain solvent mixtures, useful in material science and pharmaceutical applications (Yadav & Ballabh, 2020).

5. Pharmaceutical Research

Various thiazole derivatives have been synthesized for potential pharmaceutical applications. For example, a study involved the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating an efficient and cleaner method for creating these compounds. Such research contributes to the development of new drugs and therapeutic agents (Saeed, 2009).

properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKOUPUXKSMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)